molecular formula C11H8N2O B7838021 [3,3'-Bipyridine]-6-carbaldehyde

[3,3'-Bipyridine]-6-carbaldehyde

Cat. No.: B7838021
M. Wt: 184.19 g/mol
InChI Key: FXZAVUIPJIHPSI-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-6-carbaldehyde is an organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-6-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the formylation of 3,3’-bipyridine using Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: [3,3’-Bipyridine]-6-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: [3,3’-Bipyridine]-6-carboxylic acid.

    Reduction: [3,3’-Bipyridine]-6-methanol.

    Substitution: Various substituted bipyridine derivatives depending on the electrophile used.

Scientific Research Applications

[3,3’-Bipyridine]-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-6-carbaldehyde largely depends on its interaction with other molecules. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. This interaction can influence the electronic properties of the metal center, affecting its reactivity and stability. In biological systems, the compound may interact with proteins and nucleic acids, altering their function and activity.

Comparison with Similar Compounds

    2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.

    4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.

    3,4’-Bipyridine: Used in the development of pharmaceuticals such as milrinone and inamrinone.

Uniqueness: [3,3’-Bipyridine]-6-carbaldehyde is unique due to its specific functional group (aldehyde) at the 6-position, which allows for further chemical modifications and applications that are not possible with other bipyridine isomers.

Properties

IUPAC Name

5-pyridin-3-ylpyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-11-4-3-10(7-13-11)9-2-1-5-12-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZAVUIPJIHPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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